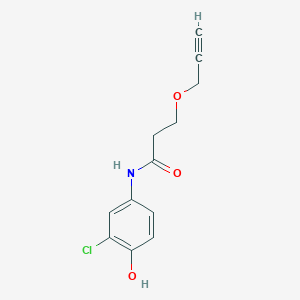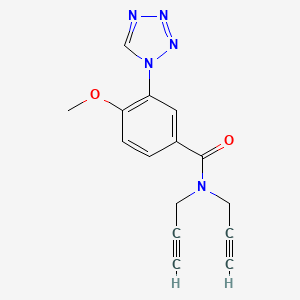![molecular formula C15H24N4O2 B7648100 N-[1-(6-ethoxypyridazin-3-yl)piperidin-3-yl]butanamide](/img/structure/B7648100.png)
N-[1-(6-ethoxypyridazin-3-yl)piperidin-3-yl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(6-ethoxypyridazin-3-yl)piperidin-3-yl]butanamide, also known as GSK1016790A, is a potent and selective agonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel. TRPV4 is a non-selective cation channel that is expressed in various tissues, including the nervous system, cardiovascular system, and urinary tract. GSK1016790A has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and cardiovascular disorders.
作用機序
N-[1-(6-ethoxypyridazin-3-yl)piperidin-3-yl]butanamide exerts its effects by activating the TRPV4 ion channel. TRPV4 is a non-selective cation channel that is activated by various stimuli, including heat, mechanical stress, and osmotic pressure. Activation of TRPV4 leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways.
Biochemical and Physiological Effects
Activation of TRPV4 by this compound leads to various biochemical and physiological effects, including the release of neurotransmitters, modulation of ion channels, and regulation of gene expression. In addition, TRPV4 activation has been shown to have beneficial effects on various physiological processes, such as blood pressure regulation, urinary bladder function, and bone remodeling.
実験室実験の利点と制限
N-[1-(6-ethoxypyridazin-3-yl)piperidin-3-yl]butanamide has several advantages for use in lab experiments, including its potency and selectivity for TRPV4, its well-established synthesis method, and its availability from commercial sources. However, there are also some limitations to the use of this compound in lab experiments, including its potential toxicity and off-target effects, as well as the need for specialized equipment and techniques to study TRPV4 function.
将来の方向性
There are several future directions for research on N-[1-(6-ethoxypyridazin-3-yl)piperidin-3-yl]butanamide and TRPV4 function. One area of research is the development of more potent and selective TRPV4 agonists and antagonists for use in preclinical and clinical studies. Another area of research is the identification of novel downstream signaling pathways and cellular targets of TRPV4 activation. Finally, there is a need for further research on the safety and efficacy of TRPV4 modulators in humans, particularly in the context of chronic diseases such as pain and inflammation.
合成法
The synthesis of N-[1-(6-ethoxypyridazin-3-yl)piperidin-3-yl]butanamide involves several steps, including the preparation of the pyridazine and piperidine intermediates, followed by coupling and purification. The detailed synthesis method has been reported in several scientific publications and patents.
科学的研究の応用
N-[1-(6-ethoxypyridazin-3-yl)piperidin-3-yl]butanamide has been extensively studied in various scientific research applications, including preclinical and clinical studies. In preclinical studies, this compound has been shown to have potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. In addition, this compound has been shown to have beneficial effects in animal models of cardiovascular diseases, such as hypertension and heart failure.
In clinical studies, this compound has been evaluated for its potential therapeutic applications in various diseases, including osteoarthritis, chronic obstructive pulmonary disease (COPD), and urinary incontinence. However, the results of these clinical studies have been mixed, and further research is needed to determine the safety and efficacy of this compound in humans.
特性
IUPAC Name |
N-[1-(6-ethoxypyridazin-3-yl)piperidin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-3-6-14(20)16-12-7-5-10-19(11-12)13-8-9-15(18-17-13)21-4-2/h8-9,12H,3-7,10-11H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRDKNOLBYYQLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1CCCN(C1)C2=NN=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[3-[[1-(furan-3-carbonyl)piperidin-4-yl]amino]phenyl]acetate](/img/structure/B7648022.png)



![3-[3-(2,5-Dichlorophenoxy)-2-hydroxypropyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7648050.png)
![N-[(1-benzyl-5-methylpyrrolidin-3-yl)methyl]-3-hydroxybenzamide](/img/structure/B7648063.png)
![3-hydroxy-N-[(2-propoxypyridin-4-yl)methyl]benzamide](/img/structure/B7648078.png)
![5-cyclohexyl-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7648082.png)
![3-[2-Hydroxy-3-(2-propan-2-ylphenoxy)propyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7648083.png)

![1,1-Dimethyl-3-[2-[(8-methylquinazolin-4-yl)amino]ethyl]urea](/img/structure/B7648092.png)


![[4-[2-(2-Hydroxyethyl)pyrazol-3-yl]piperidin-1-yl]-(2-propyloxan-4-yl)methanone](/img/structure/B7648134.png)